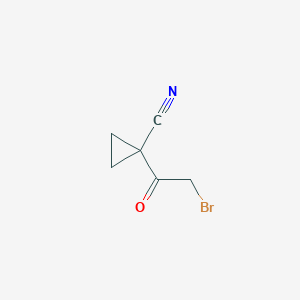

1-(2-溴乙酰基)环丙烷-1-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

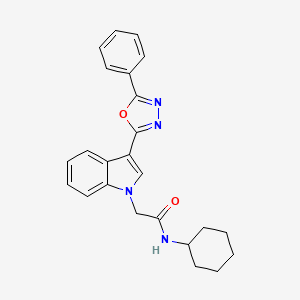

The compound "1-(2-Bromoacetyl)cyclopropane-1-carbonitrile" is not directly mentioned in the provided papers, but these papers discuss related cyclopropane derivatives and their synthesis, which can provide insights into the chemistry of similar compounds. Cyclopropanes are a class of compounds characterized by a three-membered ring structure that imparts significant strain and reactivity to these molecules. They are of interest in synthetic organic chemistry due to their presence in various natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of cyclopropane derivatives can be achieved through various methods. For instance, the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles in the presence of potassium carbonate and tetrabutylammonium bromide as a catalyst can lead to the formation of cyclopropane bis-lactones . Another approach involves a one-pot three-component reaction for the synthesis of substituted cyclopropanes, which has been found to be diastereoselective and high yielding in aqueous medium . Additionally, the reaction of methyl 2-bromo-4,4-dimethoxy-2-butenoates with stabilized carbanions can give rise to functionalized cyclopropanes as mixtures of diastereoisomers . These methods highlight the versatility of cyclopropane synthesis and the potential for generating a variety of functionalized derivatives.

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives can be complex, with the potential for various stereoisomers. X-ray crystallographic analysis has been used to establish the relative configuration of stereoisomers in the synthesis of 1-amino-2,2-dialkylcyclopropane-1-carbonitriles and -carboxamides . The strain in the three-membered ring and the presence of substituents can significantly influence the molecular geometry and reactivity of these compounds.

Chemical Reactions Analysis

Cyclopropane derivatives can undergo a range of chemical reactions. For example, the synthesis of 2-bromomethyl-1-phenyl cyclopropane carboxylic acid involves cyclopropanation, hydrolysis, lactonization, and bromination steps . Furthermore, cyclopropanes with quaternary centers can be synthesized from bromonitroalkenes under aminocatalytic conditions, with the cyclization process analyzed by DFT calculations to suggest an SN2 mechanism . These reactions demonstrate the reactivity of cyclopropane derivatives and their potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their strained ring structure and the nature of their substituents. While the provided papers do not directly discuss the properties of "1-(2-Bromoacetyl)cyclopropane-1-carbonitrile," they do provide insights into the reactivity patterns and synthesis strategies for cyclopropane derivatives, which can be extrapolated to understand the properties of related compounds. The synthesis methods and reactions described in these papers suggest that cyclopropane derivatives can be tailored to exhibit a wide range of physical and chemical properties for applications in medicinal chemistry and materials science.

科学研究应用

环丙烷衍生物合成

研究表明溴乙酰基环丙烷衍生物在复杂环丙烷结构的合成中很有用。例如,据报道,在碳酸钾和四丁基溴化铵作为催化剂存在下,涉及乙腈中的亲核试剂的反应通过涉及双重迈克尔加成然后通过卤素的内部亲核取代进行环闭合,从而产生环丙烷双内酯(Fariña 等人,1986)。这项研究提供了对环丙烷衍生物在合成新型有机化合物中的多功能性的见解。

不对称合成

已经探索了溴代环丙烷衍生物的不对称还原以产生对映体富集的环丙烷产物。例如,用手性 NAD(P)H 模型还原 2-溴-1-苯乙叉基丙二腈产生了具有显着对映体纯度的环丙烷环产物,突出了在制药和材料科学应用中进行立体选择性合成的潜力 (Jing Li、You-cheng Liu 和 Jin-gen Deng,1999)。

微波光谱

已经研究了环丙烷二腈的微波光谱,揭示了有关分子结构和动力学的详细信息。此类研究对于理解环丙烷衍生物的电子特性至关重要,这对于设计具有特定电子特性的材料至关重要 (R. Pearson、A. Choplin、V. Laurie 和 J. Schwartz,1975)。

生物活性

已经合成并评估了具有环丙基部分的溴酚衍生物对细胞溶质碳酸酐酶 I 和 II 同工型和乙酰胆碱酯酶的抑制活性。这些发现可能有助于开发治疗阿尔茨海默病、帕金森病和其他神经退行性疾病的新药(M. Boztaş 等人,2019)。

环丙烷环开环和功能化

对溴自由基介导的烷基亚环丙烷的环丙基甲基-均烯基重排的研究为合成 2-溴-1,6-二烯提供了途径。这展示了一种功能化环丙烷环的方法,从而产生在材料科学和药物合成中具有潜在应用的复杂分子 (Takashi Kippo、Kanako Hamaoka 和 I. Ryu,2013)。

属性

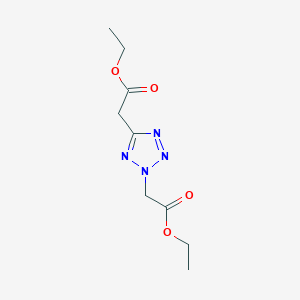

IUPAC Name |

1-(2-bromoacetyl)cyclopropane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c7-3-5(9)6(4-8)1-2-6/h1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSUXZQBNHQKOIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C(=O)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromoacetyl)cyclopropane-1-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2540639.png)

![4-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2540641.png)

![(2Z)-N-(1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2540642.png)

![2-[6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2540646.png)

![[(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2540650.png)

![N-(1-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide](/img/structure/B2540651.png)

![N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide](/img/structure/B2540655.png)

![5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2540657.png)